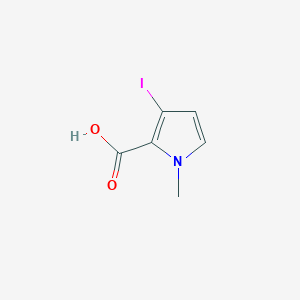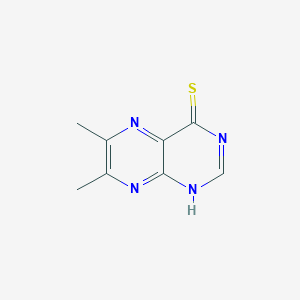
6,7-Dimethylpteridine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethylpteridine-4-thiol: is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures composed of a pyrimidine ring fused with a pyrazine ring. This compound is characterized by the presence of two methyl groups at positions 6 and 7 and a thiol group at position 4. Pteridines are known for their biological significance, being components of various natural products and enzyme cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylpteridine-4-thiol typically involves the condensation of a 1,2-dicarbonyl compound with a diamino pyrimidine. The reaction is carried out in a round-bottom flask at temperatures ranging from 100°C to 160°C in the presence of glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of catalysts and solvents to optimize yield and purity, are likely applied.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethylpteridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6,7-Dimethylpteridine-4-thiol is used as a building block in the synthesis of more complex pteridine derivatives. It is also employed in the study of heterocyclic chemistry and reaction mechanisms .
Biology: In biological research, pteridines are studied for their role in enzyme cofactors and pigments. This compound may be used in the synthesis of analogs for studying enzyme interactions .
Medicine: Pteridine derivatives have shown potential in medicinal chemistry for their antioxidant, antimicrobial, and anticancer properties. This compound could be explored for similar applications .
Industry: The compound may find applications in the development of new materials, such as self-assembled monolayers for surface modification .
Mechanism of Action
The mechanism of action of 6,7-Dimethylpteridine-4-thiol is not well-documented. pteridines generally exert their effects by interacting with enzymes and other proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function .
Comparison with Similar Compounds
Pterin: A basic pteridine structure without methyl or thiol groups.
Biopterin: A naturally occurring pteridine with a hydroxyl group.
Neopterin: Another naturally occurring pteridine with a different substitution pattern.
Uniqueness: 6,7-Dimethylpteridine-4-thiol is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other pteridines .
Properties
Molecular Formula |
C8H8N4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
6,7-dimethyl-1H-pteridine-4-thione |
InChI |
InChI=1S/C8H8N4S/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3H,1-2H3,(H,9,10,12,13) |
InChI Key |
PRBMZSACRGWKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=S)N=CN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)

![6-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11774802.png)
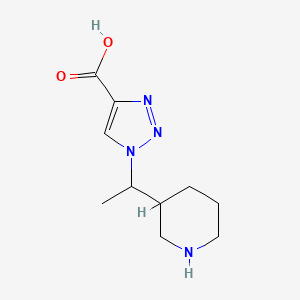
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)

![5-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11774811.png)
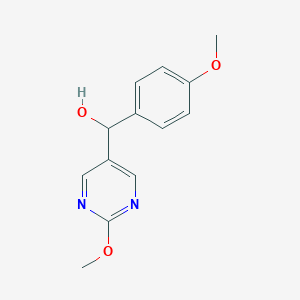
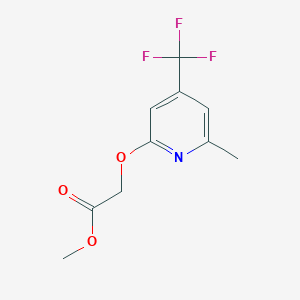
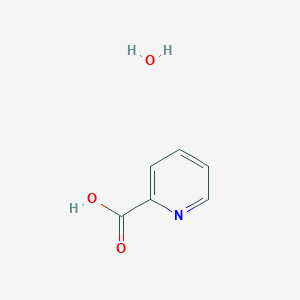
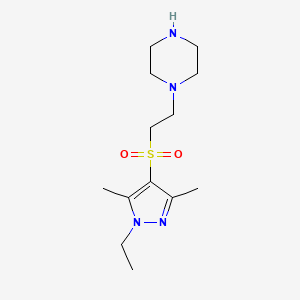
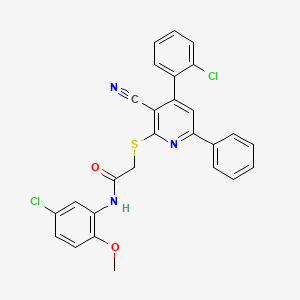
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B11774849.png)
